![molecular formula C17H18F2N4O B2851560 N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide CAS No. 1436201-90-9](/img/structure/B2851560.png)
N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide, also known as CPI-455, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of cancer. The compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mécanisme D'action
N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide is a selective inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a critical role in the regulation of gene expression, and their dysregulation has been implicated in the development and progression of cancer. N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide specifically binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting their activity. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide has been shown to have a number of biochemical and physiological effects in cancer cells. It induces cell cycle arrest and apoptosis, inhibits cell migration and invasion, and decreases the expression of genes involved in angiogenesis and metastasis. N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide also causes changes in chromatin structure and gene expression, leading to the activation of immune pathways that can enhance the antitumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide is its specificity for BET proteins, which reduces the risk of off-target effects. N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide also has good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide is its relatively low potency compared to other BET inhibitors. In addition, the mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide is complex, and further studies are needed to fully understand its effects on cancer cells.
Orientations Futures
There are several future directions for the development of N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide as a therapeutic agent. One area of focus is the identification of biomarkers that can predict response to N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide. Another area of focus is the development of combination therapies that can enhance the antitumor activity of N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide in animal models of cancer. If these studies are successful, N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide could have significant potential as a new treatment option for cancer patients.
Méthodes De Synthèse
The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide involves several steps. The first step is the preparation of 2,4-difluorobenzyl cyanide, which is then reacted with 2-propan-2-ylimidazole to form N-[cyano-(2,4-difluorophenyl)methyl]-2-propan-2-ylimidazole. This intermediate is then reacted with 3-bromo-1-(isopropylamino)propan-2-one to form N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide. The overall yield of the synthesis is around 15%, and the purity of the compound is greater than 98%.
Applications De Recherche Scientifique
N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide has also been shown to inhibit the growth of cancer cells in animal models of breast cancer and lung cancer. In addition, N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide has been shown to sensitize cancer cells to radiation therapy, which is a commonly used treatment for cancer.
Propriétés
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O/c1-11(2)17-21-6-8-23(17)7-5-16(24)22-15(10-20)13-4-3-12(18)9-14(13)19/h3-4,6,8-9,11,15H,5,7H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNFICGPIKOFLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CCC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[Cyano-(2,4-difluorophenyl)methyl]-3-(2-propan-2-ylimidazol-1-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

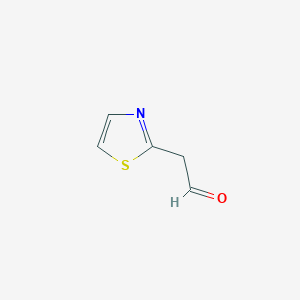
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2851482.png)
![{[1,3]Thiazolo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B2851484.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2851485.png)
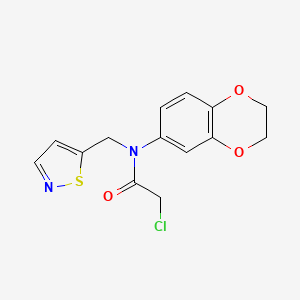
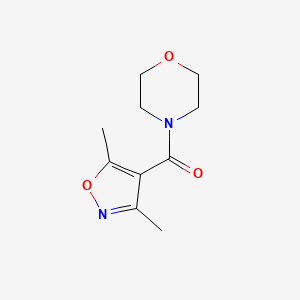
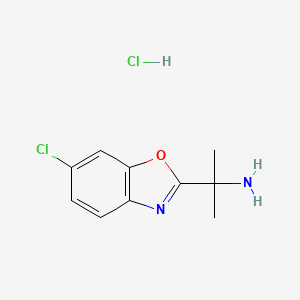
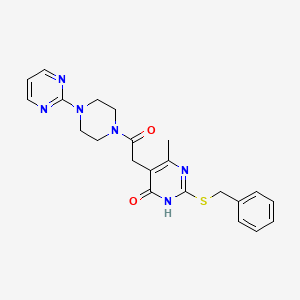
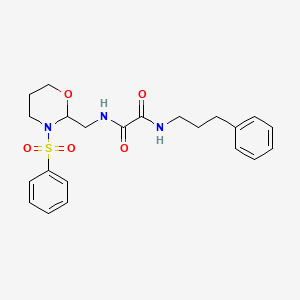
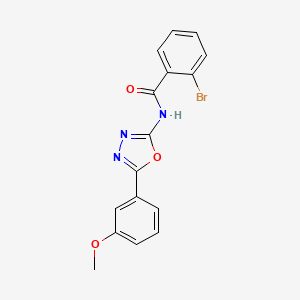
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2851494.png)
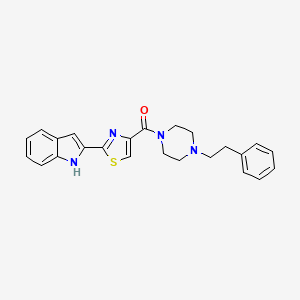
![4-Ethynylfuro[3,2-c]pyridine](/img/structure/B2851498.png)
![N-(3-chloro-4-methylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2851500.png)